1-Aziridinepropionic acid, cycloheptyl ester
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Overview
Description
Cycloheptyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C12H21NO2 It is characterized by the presence of a cycloheptyl group attached to a 3-(aziridin-1-yl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl 3-(aziridin-1-yl)propanoate typically involves the reaction of cycloheptanol with 3-(aziridin-1-yl)propanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of cycloheptyl 3-(aziridin-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Cycloheptyl 3-(aziridin-1-yl)propanoic acid.
Reduction: Cycloheptyl 3-(aziridin-1-yl)propanol.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Cycloheptyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cycloheptyl 3-(aziridin-1-yl)propanoate involves its interaction with biological molecules through the aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an antimicrobial and anticancer agent, as it can disrupt essential biological processes in target cells .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 3-(aziridin-1-yl)propanoate
- Cyclooctyl 3-(aziridin-1-yl)propanoate
- Cyclopentyl 3-(aziridin-1-yl)propanoate
Uniqueness
Cycloheptyl 3-(aziridin-1-yl)propanoate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
99900-95-5 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
cycloheptyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C12H21NO2/c14-12(7-8-13-9-10-13)15-11-5-3-1-2-4-6-11/h11H,1-10H2 |
InChI Key |
YDRWEIADTDQASH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC(=O)CCN2CC2 |
Origin of Product |
United States |
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